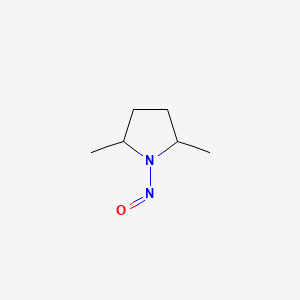
(1-aminocyclobutyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Aminocyclobutyl)phosphonic acid (ACPA) is a cyclic phosphonic acid that has become increasingly popular as a biochemical and physiological reagent due to its unique properties. ACPA has been used in a variety of applications, from drug delivery to tissue engineering, due to its versatility and stability. ACPA has been studied extensively in recent years and has been found to have a wide range of effects on biochemical and physiological systems.
科学的研究の応用
(1-aminocyclobutyl)phosphonic acid has been used in a variety of scientific research applications, including drug delivery, tissue engineering, and bioremediation. (1-aminocyclobutyl)phosphonic acid has been found to be a promising drug delivery system due to its ability to target specific cells and tissues. (1-aminocyclobutyl)phosphonic acid has also been used for tissue engineering, as it can be used to create scaffolds for tissue regeneration. (1-aminocyclobutyl)phosphonic acid has also been used in bioremediation, as it can be used to degrade pollutants and toxins in the environment.
作用機序
The mechanism of action of (1-aminocyclobutyl)phosphonic acid is not yet fully understood. However, it is believed that the cyclic structure of (1-aminocyclobutyl)phosphonic acid allows it to interact with proteins and other molecules in a unique way. (1-aminocyclobutyl)phosphonic acid is thought to bind to proteins and other molecules, which then triggers a cascade of biochemical reactions. This cascade of reactions is thought to be responsible for (1-aminocyclobutyl)phosphonic acid's various biochemical and physiological effects.
Biochemical and Physiological Effects
(1-aminocyclobutyl)phosphonic acid has a wide range of biochemical and physiological effects. (1-aminocyclobutyl)phosphonic acid has been found to be an effective inhibitor of proteases, which are enzymes that break down proteins. (1-aminocyclobutyl)phosphonic acid has also been found to be an effective inhibitor of lipases, which are enzymes that break down lipids. (1-aminocyclobutyl)phosphonic acid has also been found to be an effective inhibitor of phosphatases, which are enzymes that break down phosphates. (1-aminocyclobutyl)phosphonic acid has also been found to be an effective inhibitor of glycosidases, which are enzymes that break down carbohydrates. In addition, (1-aminocyclobutyl)phosphonic acid has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
実験室実験の利点と制限
(1-aminocyclobutyl)phosphonic acid has a number of advantages and limitations for lab experiments. One advantage of (1-aminocyclobutyl)phosphonic acid is its stability, which makes it an ideal reagent for biochemical and physiological experiments. Another advantage of (1-aminocyclobutyl)phosphonic acid is its versatility, as it can be used in a variety of applications. A limitation of (1-aminocyclobutyl)phosphonic acid is its toxicity, as it can be toxic to cells and tissues. Additionally, (1-aminocyclobutyl)phosphonic acid is expensive, which can limit its use in some experiments.
将来の方向性
The future of (1-aminocyclobutyl)phosphonic acid is bright, as its potential applications are vast. One potential future direction for (1-aminocyclobutyl)phosphonic acid is its use in drug delivery systems. (1-aminocyclobutyl)phosphonic acid has been found to be an effective drug delivery system due to its ability to target specific cells and tissues. Additionally, (1-aminocyclobutyl)phosphonic acid could be used in tissue engineering, as it can be used to create scaffolds for tissue regeneration. (1-aminocyclobutyl)phosphonic acid could also be used in bioremediation, as it can be used to degrade pollutants and toxins in the environment. Finally, (1-aminocyclobutyl)phosphonic acid could be used in the development of new drugs, as it has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
合成法
(1-aminocyclobutyl)phosphonic acid can be synthesized in a variety of ways, including chemical synthesis, enzymatic synthesis, and biosynthesis. Chemical synthesis is the most common method of (1-aminocyclobutyl)phosphonic acid synthesis and involves the reaction of a primary amine with a cyclic phosphonate. Enzymatic synthesis involves the use of enzymes to catalyze the reaction of a primary amine with a cyclic phosphonate. Biosynthesis involves the use of cells or microorganisms to produce (1-aminocyclobutyl)phosphonic acid.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-aminocyclobutyl)phosphonic acid involves the reaction of cyclobutanone with phosphorous acid and ammonia.", "Starting Materials": [ "Cyclobutanone", "Phosphorous acid", "Ammonia" ], "Reaction": [ "Cyclobutanone is reacted with phosphorous acid in the presence of a catalyst to form cyclobutanone phosphonic acid.", "The resulting cyclobutanone phosphonic acid is then reacted with ammonia to form (1-aminocyclobutyl)phosphonic acid.", "The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion of the starting materials." ] } | |
CAS番号 |
186187-24-6 |
製品名 |
(1-aminocyclobutyl)phosphonic acid |
分子式 |
C4H10NO3P |
分子量 |
151.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



